N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. Its structure includes a benzyl group and a 4-ethoxyphenyl substituent on the sulfonamide nitrogen (Figure 1). The ethoxy group at the 4-position of the aryl ring distinguishes it from methoxy- or halogen-substituted analogs, influencing lipophilicity and electronic properties.
Properties
IUPAC Name |
N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-2-28-19-10-8-18(9-11-19)25(14-17-6-4-3-5-7-17)29(26,27)20-12-13-21-23-22-16-24(21)15-20/h3-13,15-16H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWUZGNHSHJIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting with the formation of the triazolopyridine core. One common approach is the cyclization of a suitable precursor containing the benzyl and ethoxyphenyl groups under acidic or basic conditions. The sulfonamide group is then introduced through a reaction with sulfonating agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The antimalarial [1,2,4]triazolo[4,3-a]pyridine sulfonamides exhibit variability in two key positions:
- R1 : Substituent on the benzyl group (e.g., halogen, methyl, or hydrogen).
- R2 : Substituent on the aryl ring (e.g., methoxy, ethoxy, halogen).
Table 1: Structural and Functional Comparison of Selected Analogs
*Estimated based on structural similarity to (C22H22N4O3S, MW 422.5).
Structure-Activity Relationships (SAR)
- R2 Substituents: 4-Methoxyphenyl (IC50 = 2.24 µM): Methoxy’s electron-donating nature enhances binding to falcipain-2 . Activity may differ due to steric bulk. Halogenated R2 (e.g., 4-fluorophenyl): Electron-withdrawing groups may reduce potency but improve metabolic stability .
R1 Substituents :
Physicochemical Properties
- Lipophilicity : Ethoxy (logP ~1.5) vs. methoxy (logP ~0.8) increases hydrophobicity, impacting absorption and distribution.
- Molecular Weight : Analogs range from 306.3 () to 465.5 (), with the target compound (~422.5) within the optimal range for drug-likeness.
Biological Activity
N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesized derivatives, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridine derivatives. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22N4O3S
The synthesis of this compound typically involves multi-step processes that include reactions of enaminonitriles with benzohydrazides under controlled conditions to yield high-purity products .
Anticancer Properties
Recent studies have highlighted the anticancer potential of [1,2,4]triazole derivatives. These compounds often exhibit activity by inhibiting specific enzymes involved in cancer progression. For instance:
- Enzyme Targets : Compounds similar to this compound have been shown to inhibit thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation .
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. In vitro studies demonstrated that derivatives with similar structures can inhibit falcipain-2, an enzyme critical for the survival of Plasmodium falciparum, the malaria-causing parasite. Notably:
- IC50 Values : Certain derivatives exhibited promising antimalarial activity with IC50 values ranging from 2.24 μM to 4.98 μM .
Case Studies and Research Findings
Several research findings support the biological activity of this compound:
- Anticancer Activity :
- Antimalarial Efficacy :
Data Tables
Q & A
Basic: What are the standard synthetic routes for preparing N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and what key intermediates are involved?
The synthesis typically involves oxidative cyclization of hydrazine intermediates. A common approach includes:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 4-ethoxybenzaldehyde) with a sulfonamide-bearing hydrazine derivative to form a hydrazone intermediate.
- Step 2 : Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol, forming the triazolopyridine core. This method achieves yields >70% under mild conditions (room temperature, 3 hours) and avoids toxic reagents like Cr(VI) .
- Key intermediates :
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers focus on?
Critical techniques include:
- 1H/13C-NMR :
- FTIR :
- Sulfonamide S=O stretches : Strong bands at ~1130–1165 cm⁻¹ and ~1300–1380 cm⁻¹ .
- Triazole C=N vibrations : ~1596 cm⁻¹ .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How can researchers optimize the oxidative cyclization step to improve yield and purity, based on green chemistry principles?
Strategies include:
- Solvent selection : Ethanol (green solvent) minimizes environmental impact while maintaining reactivity .
- Oxidant stoichiometry : Use 1.2–1.5 equivalents of NaOCl to avoid over-oxidation. Excess NaOCl can degrade sensitive functional groups.
- Temperature control : Room temperature (20–25°C) prevents side reactions (e.g., decomposition of the triazole ring).
- Workup : Simple filtration through alumina plugs removes unreacted reagents, avoiding column chromatography . Comparative studies show NaOCl outperforms DDQ or CrO₃ in sustainability and safety .
Advanced: What analytical strategies should be employed when encountering discrepancies in NMR data during synthesis?
- Multi-instrument validation : Cross-check spectra using 300–500 MHz NMR systems to resolve splitting artifacts .
- TLC monitoring : Use dichloromethane/ethyl acetate (3:1) to track reaction progress and isolate impurities .
- Isotopic labeling : Introduce deuterated analogs (e.g., DMSO-d6) to confirm assignments of exchangeable protons (e.g., SO2NH) .
- Contradiction resolution : If unexpected peaks arise (e.g., δ 7.2–7.4 ppm), consider residual solvents or byproducts like uncyclized hydrazones. Repurification via recrystallization (methanol/water) often resolves this .
Advanced: How does the substitution pattern on the benzene rings influence the biological activity of triazolopyridine sulfonamides?
- Electron-withdrawing groups (EWGs) :
- Benzyl vs. alkyl groups :
- N-benzyl derivatives show improved blood-brain barrier penetration compared to N-methyl analogs in CNS-targeted studies .
- Ethoxy vs. methoxy :
Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like Plasmodium dihydroorotate dehydrogenase (malaria target) .
- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values to guide synthetic prioritization .
- MD simulations : Assess stability of sulfonamide-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
Advanced: How can researchers address low yields in the hydrazone formation step?
- Acid catalysis : Add 1–2 drops of acetic acid to accelerate imine formation .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 10 minutes) .
- Solvent choice : Ethanol or methanol improves solubility of aromatic aldehydes and hydrazines .
Advanced: What are the key considerations for scaling up the synthesis of this compound?
- Batch vs. flow chemistry : Flow systems improve heat dissipation during exothermic steps (e.g., NaOCl addition) .
- Purification scalability : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
- Safety : Monitor gas evolution (Cl₂ from NaOCl) using scrubbers and ensure proper ventilation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
